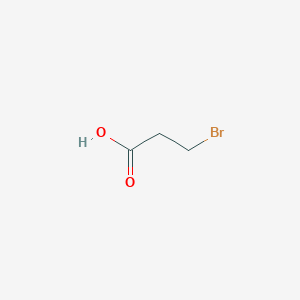![molecular formula C12H13N5O B048889 2-アミノ-4-ヒドロキシメチル-3,8-ジメチルイミダゾ[4,5-f]キノキサリン CAS No. 153954-29-1](/img/structure/B48889.png)
2-アミノ-4-ヒドロキシメチル-3,8-ジメチルイミダゾ[4,5-f]キノキサリン
概要
説明
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is a heterocyclic aromatic amine that has been identified as a mutagenic compound. It is formed during the cooking of meat and fish at high temperatures. This compound is of significant interest due to its potential health implications, particularly its role in carcinogenesis .
科学的研究の応用
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline has several scientific research applications:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic amines.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its interaction with DNA.
Medicine: Studies investigate its potential role in cancer development and the mechanisms underlying its mutagenic effects.
Industry: While not widely used industrially, it serves as a reference compound in food safety and toxicology studies
作用機序
Target of Action
The primary target of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline, also known as (2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol, is the cytochrome P4501A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic transformation of the compound into mutagenic/carcinogenic intermediates .
Mode of Action
The compound undergoes CYP1A2-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) . These processes convert the compound and other heterocyclic aromatic amines (HAAs) into genotoxic species .
Biochemical Pathways
The compound is metabolically transformed into mutagenic/carcinogenic intermediates . This transformation involves the oxidation of the compound via CYP1A2 to form the N-hydroxylamine, followed by N2-glucuronidation . This pathway is a general route of metabolism for this compound in humans .
Pharmacokinetics
The compound’s pharmacokinetics involve its metabolism via CYP1A2 oxidation to form the N-hydroxylamine, followed by N2-glucuronidation . This is expected with the latter enzyme because the metabolism of the compound is first order and very rapid at the amounts ingested .
Result of Action
The compound is metabolically transformed into mutagenic/carcinogenic intermediates . It is also known to inhibit the acidification of lysosomes, alter cellular lipid profiles, and decrease the expression of pluripotent factors . Many phospholipids and sphingolipids are significantly upregulated after exposure to the compound .
Action Environment
The compound is primarily produced during high-temperature meat or fish cooking . The variability in the excreted levels of N-OH-MeIQx-N2-glucuronide is probably due to interindividual differences in UDP-glucuronosyltransferase activity and/or excretion pathways . This suggests that environmental factors such as diet and individual metabolic differences can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline interacts with various enzymes and proteins in biochemical reactions . It undergoes Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) . These are generally regarded as activation processes in which this compound and other HAAs are converted to genotoxic species .
Cellular Effects
The compound has been found to induce DNA damage, gene mutation, and sister chromatid exchange in both human and rodent cells in vitro . It also induces chromosomal anomalies .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline involves its metabolic transformation to mutagenic/carcinogenic intermediates . This is achieved through CYP1A2 oxidation to form the N-hydroxylamine followed by N2-glucuronidation .
Temporal Effects in Laboratory Settings
It is known that the metabolism of this compound is first order and very rapid at the amounts ingested .
Dosage Effects in Animal Models
The effects of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline vary with different dosages in animal models . At high doses (200 and 400 ppm in the diet), it induces tumor formation in rats .
Metabolic Pathways
The metabolic pathways of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline involve CYP1A2 oxidation to form the N-hydroxylamine followed by N2-glucuronidation . This is a general pathway of its metabolism in humans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline can be achieved through the reaction of 6-amino-3-methylquinoxaline with formaldehyde and dimethylamine under specific conditions . The reaction typically involves heating the reactants at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
the synthesis in a laboratory setting involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the compound .
化学反応の分析
Types of Reactions
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives with altered functional groups, while reduction can yield simpler amine derivatives .
類似化合物との比較
Similar Compounds
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Another heterocyclic amine with similar mutagenic properties.
2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline: A related compound with an additional methyl group, affecting its chemical behavior and mutagenicity
Uniqueness
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is unique due to its specific hydroxymethyl group, which influences its reactivity and interaction with biological molecules. This structural feature distinguishes it from other similar heterocyclic amines and contributes to its distinct mutagenic profile .
特性
IUPAC Name |
(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDRKRYEJXQHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165500 | |
| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153954-29-1 | |
| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153954291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline discovered?
A1: This compound was discovered during research focusing on identifying new mutagens in food. Scientists used a highly sensitive Salmonella strain (YG1024) to test bacteriological-grade beef extract for mutagenicity. They found two new mutagenic compounds, one of which was identified as 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline. []
Q2: How potent is the mutagenic activity of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline?
A2: Research shows that 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is significantly mutagenic. In the presence of S9 mix, it induced a high number of revertants in two different Salmonella strains: 326,000 revertants/µg in YG1024 and 99,000 revertants/µg in TA98. [] This highlights its potent mutagenic nature, particularly in the presence of metabolic activation.
Q3: What is the connection between 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline and other known mutagens?
A3: 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline was identified as a metabolite of 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in rats. [] This suggests a potential metabolic pathway for the formation of this compound from a related mutagen. This finding is crucial for understanding the potential risks associated with exposure to these compounds and their metabolic fate within biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


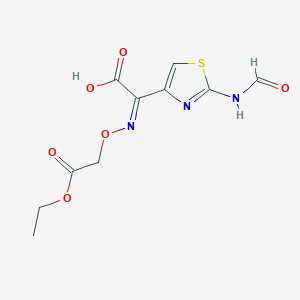

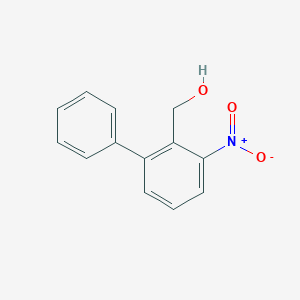
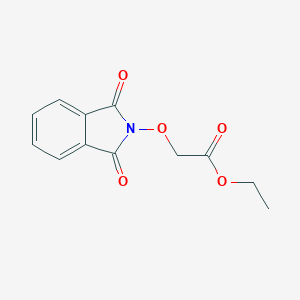
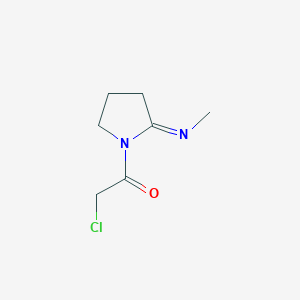
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
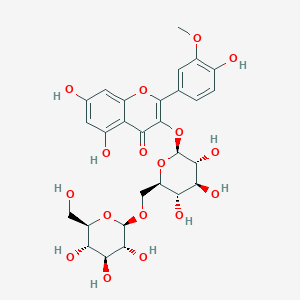

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)



